molecular formula C5H7N3O B060448 1-Methylcytosine CAS No. 176112-79-1

1-Methylcytosine

Cat. No.: B060448
CAS No.: 176112-79-1
M. Wt: 125.13 g/mol
InChI Key: HWPZZUQOWRWFDB-UHFFFAOYSA-N
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Description

1-Methylcytosine is a methylated form of the DNA base cytosine. In this compound, a methyl group is attached to the first atom in the six-atom ring, distinguishing it from cytosine . It is used as a nucleobase in hachimoji DNA, where it pairs with isoguanine . This compound is significant in various scientific fields due to its unique properties and applications.

Chemical Reactions Analysis

1-Methylcytosine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

1-Methylcytosine is unique due to its specific methylation at the first atom in the ring. Similar compounds include:

These compounds share structural similarities but differ in their methylation patterns and biological roles, highlighting the unique properties of this compound .

Properties

IUPAC Name

4-amino-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPZZUQOWRWFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149949
Record name 1-Methylcytosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-47-0
Record name 1-Methylcytosine
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Record name 1-Methylcytosine
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Record name 1-Methylcytosine
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Record name 1122-47-0
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Record name 1-Methylcytosine
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Record name 4-amino-1-methyl-1,2-dihydropyrimidin-2-one
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Record name 1-METHYLCYTOSINE
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Synthesis routes and methods I

Procedure details

4-Amino-1-methyl-1H-pyrimidin-2-one was prepared from cytosine and methyliodide using the methods described above for the preparation of 4-amino-1-benzyl-1H-pyrimidin-2-one.
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Synthesis routes and methods II

Procedure details

4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine (1.0 g, 5.5 mmol) and ethanol solution (50 mL) containing 30% methylamine were added in 100 mL mad apple-type flask with a magnetic stirrer and the mixture was allowed to stir for 12 hr. The precipitated white solids were collected, and recrystallized in ethanol-water mixture. The object was obtained as white solids (0.61 g, yield, 88%). 1H NMR (400 MHz, DMSO-d6):3.31 (s, 3H), 5.59 (d, 1H), 6.91 (br, 2H), 7.54 (d, 1H) 13C NMR (100 MHz, DMSO-d6):δ6.6, 92.9, 146.6, 156.3, 166.1; MS (ES1+) calcd for C5H7N3O+(M+H+) 126.0662, found 126.0804.
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4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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